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Compound of Interest

Compound Name: 2-Amino-4-phenylpyridine

Cat. No.: B189642

An In-depth Technical Guide on the Core Properties of 2-Amino-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 2-
amino-4-phenylpyridine, a heterocyclic amine of interest in medicinal chemistry and materials
science. This document outlines its chemical and physical characteristics, provides detailed
experimental protocols for its synthesis and analysis, and discusses its potential biological
significance based on related structures.

Core Chemical and Physical Properties

2-Amino-4-phenylpyridine is a substituted pyridine derivative featuring a phenyl group at the
4-position and an amino group at the 2-position. Its structure lends itself to a range of chemical
modifications, making it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 2-Amino-4-phenylpyridine

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b189642?utm_src=pdf-interest
https://www.benchchem.com/product/b189642?utm_src=pdf-body
https://www.benchchem.com/product/b189642?utm_src=pdf-body
https://www.benchchem.com/product/b189642?utm_src=pdf-body
https://www.benchchem.com/product/b189642?utm_src=pdf-body
https://www.benchchem.com/product/b189642?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula Ci1H1o0N2 --INVALID-LINK--
_ --INVALID-LINK--, --INVALID-
Molecular Weight 170.21 g/mol
LINK--
--INVALID-LINK--, --INVALID-
CAS Number 60781-83-1
LINK--
Appearance Yellow solid --INVALID-LINK--
Data not available. For the
related compound 2-amino-4-
methylpyridine, the meltin
Melting Point ) ypy J
point is 96-99 °C.[1] For 2-
amino-4-phenylpyrimidine, it is
162-164 °C.
Data not available. The related
N ) compound 2-amino-4-
Boiling Point o .
methylpyridine has a boiling
point of 230 °C.[1]
_ _ --INVALID-LINK--, --INVALID-
Purity Typically 295%

LINK--

Table 2: Computed Physicochemical Properties of 2-Amino-4-phenylpyridine
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Property Value Source

XLogP3 1.8 --INVALID-LINK--
Hydrogen Bond Donor Count 1 --INVALID-LINK--
Hydrogen Bond Acceptor

Count 2 --INVALID-LINK--
Rotatable Bond Count 1 --INVALID-LINK--
Exact Mass 170.084398327 Da --INVALID-LINK--
Topological Polar Surface Area  38.9 A2 --INVALID-LINK--
Complexity 152 --INVALID-LINK--

Spectroscopic Properties (Predicted)

While specific experimental spectra for 2-amino-4-phenylpyridine are not readily available in
the cited literature, the expected spectral characteristics can be predicted based on its
structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for 2-Amino-4-phenylpyridine
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Technique Predicted Peaks/Signals

Aromatic Protons (Phenyl & Pyridine Rings):
Multiple signals expected in the range of d 6.5-
8.5 ppm. The protons on the pyridine ring will
likely appear as doublets and a singlet, while the
1H NMR _ , _
phenyl protons will show multiplets. Amino
Protons: A broad singlet is expected, the
chemical shift of which is dependent on solvent

and concentration.

Aromatic Carbons: Multiple signals are expected
in the aromatic region (6 100-160 ppm). The

13C NMR ) _
carbon bearing the amino group (C2) would be

shifted downfield.

N-H Stretching: Broad peaks in the region of
3300-3500 cm™t corresponding to the primary
amine. C=C and C=N Stretching: Peaks in the
FTR 1400-1650 cm~1 region characteristic of the
aromatic rings. C-H Stretching (Aromatic):

Peaks typically appear above 3000 cm™1,

Molecular lon (M*): A prominent peak is
expected at m/z = 170. Fragmentation:

Mass Spectrometry Common fragmentation patterns would involve
the loss of HCN, NHz, or cleavage of the phenyl

group.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and
characterization of related 2-aminopyridine and 2-phenylpyridine derivatives and represent a
plausible approach for 2-amino-4-phenylpyridine.

Synthesis of 2-Amino-4-phenylpyridine
This synthesis can be approached via a multi-component reaction, which is an efficient method
for generating molecular complexity in a single step.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b189642?utm_src=pdf-body
https://www.benchchem.com/product/b189642?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Materials and Reagents:

Benzaldehyde

» Malononitrile

e Acetone

e Ammonium acetate

» Ethanol (absolute)

o Catalyst (e.g., piperidine or a Lewis acid like ZnClz2)
e Hydrochloric acid (for workup)

e Sodium bicarbonate (for neutralization)

o Ethyl acetate (for extraction)

e Anhydrous magnesium sulfate (for drying)
« Silica gel for column chromatography
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, combine benzaldehyde (1 equivalent), malononitrile (1 equivalent), acetone (1.2
equivalents), and ammonium acetate (1.5 equivalents) in absolute ethanol.

o Catalysis: Add a catalytic amount of piperidine or a Lewis acid.

o Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin
Layer Chromatography (TLC).

o Workup: Upon completion, cool the reaction mixture to room temperature. Acidify with dilute
hydrochloric acid and then neutralize with a saturated solution of sodium bicarbonate.

« Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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e Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium
sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

« Purification: Purify the crude solid by column chromatography on silica gel using a suitable
eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-amino-4-
phenylpyridine.

Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

» Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent
(e.g., CDCIs or DMSO-ds).

e Acquire *H and 3C NMR spectra on a 400 MHz or higher NMR spectrometer.

e Process the data to identify chemical shifts, coupling constants, and integration values to
confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

o Prepare a sample of the solid product, either as a KBr pellet or by using an Attenuated Total
Reflectance (ATR) accessory.

e Record the IR spectrum over the range of 4000-400 cm—1.

« ldentify characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS):

e Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

e Analyze the sample using an Electrospray lonization (ESI) or Atmospheric Pressure
Chemical lonization (APCI) mass spectrometer to determine the mass-to-charge ratio of the
molecular ion and its fragments.

Potential Biological Activity and Signaling Pathways
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While direct biological targets for 2-amino-4-phenylpyridine are not extensively documented,
the aminopyridine scaffold is present in numerous biologically active molecules.

» Nitric Oxide Synthase (NOS) Inhibition: Analogs such as 2-amino-4-methylpyridine are
known potent inhibitors of inducible nitric oxide synthase (iNOS).[2] Overproduction of nitric
oxide by iNOS is implicated in various inflammatory diseases, suggesting that 2-amino-4-
phenylpyridine could be investigated for similar inhibitory activity.

o G-Protein Coupled Receptor (GPCR) Modulation: The structurally related 4-amino-2-
phenylpyrimidine derivatives have been identified as agonists of the G-protein coupled
receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[3]

e Cytotoxic and Anticancer Activity: Various substituted aminopyridine derivatives have been
synthesized and evaluated for their cytotoxic effects against cancer cell lines.[4][5] The
planar aromatic structure of 2-amino-4-phenylpyridine makes it a candidate for
investigation as an intercalating agent or a kinase inhibitor.

Given the lack of specific pathway information, a general workflow for the synthesis and
characterization is visualized below.

Visualizations
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Caption: General workflow for the synthesis, characterization, and potential biological
evaluation of 2-Amino-4-phenylpyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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